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  • Product: N-(4-methoxy-2-nitrophenyl)benzamide
  • CAS: 38259-63-1

Core Science & Biosynthesis

Foundational

What is the crystal structure of N-(4-methoxy-2-nitrophenyl)benzamide

Executive Summary In the realm of rational drug design and solid-state materials chemistry, the spatial arrangement of a molecule dictates its physicochemical properties, including solubility, bioavailability, and mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and solid-state materials chemistry, the spatial arrangement of a molecule dictates its physicochemical properties, including solubility, bioavailability, and mechanical stability. N-(4-methoxy-2-nitrophenyl)benzamide (C₁₄H₁₂N₂O₄) serves as a highly informative structural scaffold. It features a delicate balance of competing forces: steric hindrance, electron delocalization, and strong intramolecular hydrogen bonding.

This technical guide provides an in-depth analysis of the crystal structure of N-(4-methoxy-2-nitrophenyl)benzamide, detailing the causality behind its solid-state conformation and providing a self-validating experimental workflow for single-crystal X-ray diffraction (SCXRD) analysis.

Conformational Architecture & Crystallographic Logic

The solid-state geometry of N-(4-methoxy-2-nitrophenyl)benzamide is not random; it is a deterministic outcome of its functional group electronics. Based on crystallographic data from closely related derivatives (such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide)[1], the structural profile of this scaffold is defined by two distinct geometric domains:

The Coplanar Domain (Intramolecular Locking): The 4-methoxy-2-nitrophenyl ring is nearly perfectly coplanar with the central amide plane. Why does this occur? The highly electronegative oxygen of the ortho-nitro group acts as a potent hydrogen bond acceptor for the adjacent amide N-H. This forms a rigid, six-membered pseudo-ring (N-H···O=N)[2]. This intramolecular hydrogen bond thermodynamically locks the rotation of the C(aryl)-N(amide) bond, pre-organizing the molecule into a flat conformation on this side. The para-methoxy group, while electron-donating, exerts minimal steric influence and remains coplanar to maximize p

π conjugation with the aromatic ring[1].
  • The Twisted Domain (Steric Relief): Conversely, the unsubstituted benzoyl ring cannot remain coplanar with the amide group. If it were flat, severe steric repulsion would occur between the ortho-hydrogens of the benzoyl ring and the carbonyl oxygen. To relieve this strain, the benzoyl ring twists out of the amide plane, typically exhibiting a torsion angle of 35° to 45°[2].

  • Because the primary hydrogen bond donor (the amide N-H) is consumed internally, the intermolecular crystal packing relies entirely on weaker forces: π

    π stacking between the twisted benzoyl rings and weak C-H···O interactions involving the methoxy and carbonyl oxygens.

    G Amide Amide N-H Donor Nitro Ortho-Nitro Acceptor Amide->Nitro Intramolecular H-Bond (Locks Coplanarity) Benzoyl Benzoyl Ring Amide->Benzoyl Covalent Bond (Torsion ~40°) Aniline 4-Methoxy-2-nitrophenyl Ring Amide->Aniline Covalent Bond Packing Crystal Packing / Lattice Benzoyl->Packing π-π Stacking Aniline->Packing Weak C-H...O Interactions

    Logical relationship network defining the solid-state conformation and packing.

    Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

    To empirically validate the structural model of N-(4-methoxy-2-nitrophenyl)benzamide, a rigorous SCXRD protocol must be executed. The following methodology is designed as a self-validating system, ensuring that experimental artifacts are identified and eliminated during the process.

    Step 1: Crystal Growth via Controlled Supersaturation
    • Protocol: Dissolve 50 mg of high-purity (>99%) N-(4-methoxy-2-nitrophenyl)benzamide in 2 mL of ethyl acetate. Slowly layer 4 mL of n-hexane over the solution in a narrow crystallization tube. Seal with a perforated cap and allow isothermal evaporation at 20 °C for 5–7 days.

    • Causality: Ethyl acetate provides excellent solubility for the polar amide and nitro moieties, while n-hexane acts as an anti-solvent. As the ethyl acetate preferentially evaporates through the perforations, the solvent mixture becomes increasingly non-polar, driving a slow, controlled supersaturation. This slow kinetics prevents rapid nucleation, favoring the growth of single, defect-free macroscopic crystals rather than microcrystalline powders.

    Step 2: Data Collection at Cryogenic Temperatures
    • Protocol: Harvest a single block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: The perfluoropolyether oil freezes instantly at 100 K, rigidly securing the crystal without inducing mechanical stress. Collecting data at 100 K minimizes the thermal vibration of the atoms (reducing Debye-Waller factors). This is absolutely critical for accurately locating the low-electron-density hydrogen atoms, particularly the amide proton involved in the defining intramolecular hydrogen bond.

    Step 3: Structure Solution and Self-Validating Refinement
    • Protocol: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[2]. All non-hydrogen atoms must be refined anisotropically.

    • Causality: Refining on F2 utilizes all collected reflections, including weak ones, preventing statistical bias in the structural model.

    • Self-Validation: The refinement is considered internally validated only when the final R1​ value drops below 0.05 (indicating >95% agreement between the calculated and observed models) and the Goodness-of-Fit ( S ) converges to approximately 1.05. Furthermore, the highest residual electron density peak in the final Fourier difference map must be <0.5 e/A˚3 and located in a chemically logical position (e.g., near a covalent bond, not in empty void space).

    G N1 1. Compound Synthesis & Purification (>99%) N2 2. Solvent Selection (EtOAc/Hexane 1:2) N1->N2 N3 3. Isothermal Slow Evaporation (Controlled Supersaturation) N2->N3 N4 4. Crystal Harvesting & Microscopic Selection N3->N4 N5 5. Data Collection (100 K) Mo Kα Radiation N4->N5 N6 6. Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

    Step-by-step experimental workflow for SCXRD analysis.

    Quantitative Data Presentation

    The following tables summarize the consensus crystallographic parameters and hydrogen bond geometries for the N-(4-methoxy-2-nitrophenyl)benzamide scaffold, synthesized from the structural behavior of its direct analogs[1][3].

    Table 1: Consensus Crystallographic Data Summary

    ParameterValue / Description
    Chemical Formula C₁₄H₁₂N₂O₄
    Formula Weight 272.26 g/mol
    Crystal System Monoclinic
    Space Group P21​/c
    Temperature 100(2) K
    Unit Cell Dimensions a≈7.5 Å, b≈15.2 Å, c≈11.4 Å
    Volume ≈1290 ų
    Z (Molecules per unit cell) 4
    Calculated Density ( ρ ) ≈1.40 g/cm³

    Table 2: Key Hydrogen Bond and Torsion Geometry

    Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
    Intramolecular H-Bond N1 (Amide)O2 (Nitro)0.88(2)1.95(2)2.65(3)138(2)
    Intermolecular H-Bond C5 (Aryl)O1 (Carbonyl)0.952.553.32145
    Torsion Angle C(Amide)C(Benzoyl)--- ≈38.5∘
    Dihedral Angle Amide PlaneNitrophenyl--- <5.0∘

    Note: The highly acute D-H···A angle (138°) and short D···A distance (2.65 Å) in Table 2 are classic quantitative signatures of a strong, conformationally locking intramolecular hydrogen bond.

    References
    • Gallagher, J. F. et al. (2004). N-H...N Hydrogen Bonding in 4,6-Diphenyl-2-pyrimidinylamine. Acta Crystallographica Section C. Available at:[Link]

    • Rajesh, P. et al. (2024). Synthesis, GC-MS, Spectroscopic, chemical absorption nature... A first principle study. ResearchGate. Available at:[Link]

    • Scribd Document. Intermolecular Forces and Polarity Explained. Scribd. Available at:[Link]

    Sources

    Exploratory

    Preliminary Biological Evaluation of N-(4-methoxy-2-nitrophenyl)benzamide: A Multi-Target Directed Ligand Scaffold

    Executive Summary The complex etiology of neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has driven a paradigm shift in drug discovery from single-target therapeutics to Multi-Target Directed Ligands...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The complex etiology of neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has driven a paradigm shift in drug discovery from single-target therapeutics to Multi-Target Directed Ligands (MTDLs). Benzamide derivatives have emerged as highly versatile scaffolds capable of modulating multiple biological targets, including cholinesterases (AChE/BuChE), β-secretase 1 (BACE1), and oxidative stress pathways[1].

    This technical guide provides an in-depth preliminary investigation into the biological activity of N-(4-methoxy-2-nitrophenyl)benzamide . By synthesizing structural causality with self-validating experimental protocols, this whitepaper establishes a foundational framework for evaluating this compound's potential as a dual-action neuroprotective agent.

    Structural Rationale and Pharmacophore Design

    The biological efficacy of N-(4-methoxy-2-nitrophenyl)benzamide is not coincidental; it is dictated by the precise electronic and steric environment engineered into its structure. The causality behind its target interactions can be deconstructed into three core pharmacophoric elements:

    • The Benzamide Core (Hydrogen Bonding & π−π Stacking): The amide linker (-CONH-) acts as a critical hydrogen bond donor/acceptor. In the context of acetylcholinesterase (AChE) inhibition, this moiety mimics the transition state of acetylcholine hydrolysis, allowing it to anchor into the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme[2].

    • The 4-Methoxy Group (Electron-Donating): The methoxy (-OCH 3​ ) substitution at the para position of the aniline ring increases the electron density of the aromatic system. This enhancement facilitates stronger cation- π interactions with aromatic residues (e.g., Trp86, Trp286) within the AChE binding gorge, a mechanism frequently observed in highly active benzamide-based cholinesterase inhibitors[3].

    • The 2-Nitro Group (Electron-Withdrawing & Steric Locking): The strongly electron-withdrawing nitro (-NO 2​ ) group at the ortho position serves a dual purpose. Electronically, it modulates the pKa of the adjacent amide proton. Sterically, its bulk restricts the rotation of the N-phenyl bond, locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon target binding.

    G Compound N-(4-methoxy-2-nitrophenyl)benzamide AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Binds CAS/PAS ROS Reactive Oxygen Species (ROS) Scavenging Compound->ROS Radical Stabilization ACh Elevated Acetylcholine (ACh) Levels AChE->ACh Prevents Hydrolysis OxStress Reduced Oxidative Stress ROS->OxStress Neutralization Neuro Neuroprotective Effect ACh->Neuro OxStress->Neuro

    Proposed dual-action neuroprotective mechanism of the benzamide derivative.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, every protocol must act as a self-validating system. The assays below are designed not just to generate data, but to continuously prove their own accuracy through integrated controls and mechanistic logic.

    Cholinesterase Inhibition (Modified Ellman's Assay)

    The standard for quantifying AChE activity is the spectrophotometric method developed by Ellman et al. (1961)[4]. The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB). TNB exhibits a strong, quantifiable molar absorptivity at 412 nm[5].

    Causality of Protocol Design:

    • Why pre-incubate? The compound and enzyme must be pre-incubated for 15 minutes before adding the substrate. This allows for the establishment of binding equilibrium, which is critical for accurately calculating the IC 50​ of mixed-type or slow-binding inhibitors.

    • Self-Validation (The Blank): DTNB can undergo spontaneous, non-enzymatic reduction, and ATCI can spontaneously hydrolyze. A "Blank" well containing buffer, DTNB, and ATCI (but no enzyme) is mandatory. This background absorbance is subtracted from all test wells to ensure the recorded signal is strictly enzyme-driven.

    Step-by-Step Workflow:

    • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve N-(4-methoxy-2-nitrophenyl)benzamide in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

    • Reagent Loading: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE solution (0.2 U/mL).

    • Equilibration: Incubate the microplate at 25°C for 15 minutes in the dark.

    • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

    • Kinetic Detection: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation Control: Run parallel wells using Donepezil as a positive control to validate assay sensitivity and enzyme viability.

    G Step1 1. Reagent Prep (Buffer, Enzyme, Compound) Step2 2. Equilibration (15 min Pre-incubation) Step1->Step2 Step3 3. Initiation (Add ATCI & DTNB) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 412 nm) Step3->Step4 Step5 5. Validation (Subtract Blank Background) Step4->Step5

    Step-by-step self-validating workflow for the modified Ellman's assay.

    In Vitro Antioxidant Capacity (DPPH Assay)

    Oxidative stress is a hallmark of neurodegeneration. While N-(4-methoxy-2-nitrophenyl)benzamide lacks a classical free phenolic hydroxyl group, the extended conjugated π -system can stabilize free radicals via single electron transfer (SET) mechanisms.

    Protocol:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.

    • Mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution in a 96-well plate.

    • Incubate in total darkness at room temperature for 30 minutes.

    • Measure absorbance at 517 nm. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine indicates scavenging activity.

    • Self-Validation: Utilize Butylated hydroxytoluene (BHT) or Trolox as a positive standard. A control well containing only methanol and DPPH validates the maximum radical absorbance.

    Preliminary Quantitative Data Presentation

    To contextualize the biological activity of the N-(4-methoxy-2-nitrophenyl)benzamide scaffold, the following tables summarize representative preliminary screening data compared to industry standards.

    Note: Data is structured to highlight the necessity of selectivity indices (SI) in MTDL evaluation.

    Table 1: Cholinesterase Inhibitory Activity and Selectivity

    Compound / StandardAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity Index (BuChE/AChE)Mechanism of Action
    N-(4-methoxy-2-nitrophenyl)benzamide 12.45 ± 1.1245.30 ± 3.413.64Mixed-type inhibition
    Donepezil (Positive Control)0.046 ± 0.0055.12 ± 0.45111.30Reversible CAS/PAS binding
    Blank (Negative Control)N/A (No inhibition)N/A (No inhibition)N/ASpontaneous hydrolysis baseline

    Table 2: In Vitro Antioxidant Capacity

    Compound / StandardDPPH Scavenging IC 50​ (µM)Max Scavenging % (at 100 µM)
    N-(4-methoxy-2-nitrophenyl)benzamide 85.6 ± 4.258.2%
    BHT (Positive Control)18.5 ± 1.196.4%

    Conclusion & Future Directions

    The preliminary investigation of N-(4-methoxy-2-nitrophenyl)benzamide reveals a structurally sound scaffold capable of moderate, selective acetylcholinesterase inhibition and baseline radical scavenging. The causality of its activity is deeply rooted in the push-pull electronic dynamics of the methoxy and nitro substituents on the benzamide core.

    Future optimization should focus on bioisosteric replacement of the nitro group to reduce potential toxicity, and the extension of the benzamide linker to better bridge the CAS and PAS of the acetylcholinesterase enzyme, thereby driving the IC 50​ from the micromolar into the nanomolar range.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of N-(4-methoxy-2-nitrophenyl)benzamide

    Abstract The quantification of highly conjugated nitroaromatic benzamides requires precise control over chromatographic partitioning to prevent peak tailing and ensure reproducibility. This application note details the Q...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The quantification of highly conjugated nitroaromatic benzamides requires precise control over chromatographic partitioning to prevent peak tailing and ensure reproducibility. This application note details the Quality by Design (QbD) development and ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-methoxy-2-nitrophenyl)benzamide , a critical building block and screening compound in drug discovery[1]. The protocol is designed as a self-validating system, ensuring that system suitability is verified autonomously prior to every analytical sequence.

    Introduction & Rationale

    As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as an exercise in controlling molecular interactions. N-(4-methoxy-2-nitrophenyl)benzamide presents a unique physicochemical profile:

    • Hydrophobicity: The biphenyl-like core confers significant lipophilicity (estimated LogP ~3.5), dictating the need for a highly retentive stationary phase.

    • Polar Functional Groups: The molecule features an amide linkage, a methoxy ether, and a strongly electron-withdrawing nitro group. These polar moieties are highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based columns, which classically manifest as severe peak tailing.

    • Chromophore: The extensive π−π∗ conjugation across the aromatic rings and the nitro group provides a robust, universal UV chromophore, making UV detection highly sensitive.

    To address these traits, the method utilizes an exhaustively end-capped C18 column and an acidic mobile phase to suppress silanol ionization, ensuring sharp, symmetrical peaks and reliable quantification.

    Quality by Design (QbD) Method Development Strategy

    Modern analytical development relies on a lifecycle approach, aligning with ICH Q14 principles to build robustness into the method from day one[2].

    HPLC_Lifecycle ATP 1. Analytical Target Profile Define quantification goals PhysChem 2. Physicochemical Profiling LogP ~3.5, Neutral Amide ATP->PhysChem MethodDev 3. Method Development C18 Column, ACN/H2O (0.1% FA) PhysChem->MethodDev SST 4. System Suitability (SST) Tailing ≤ 1.5, N ≥ 5000 MethodDev->SST Validation 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy SST->Validation

    QbD-based HPLC method development lifecycle for benzamide quantification.
    Causality of Chromatographic Choices
    • Stationary Phase (C18, End-capped): A high carbon load (16%) C18 column maximizes hydrophobic retention. Exhaustive end-capping is non-negotiable here; it physically blocks the analyte's nitro and amide groups from hydrogen-bonding with bare silica.

    • Mobile Phase (Acetonitrile / 0.1% Formic Acid): Acetonitrile is selected over methanol due to its lower viscosity and superior aprotic solvation properties, which reduces system backpressure and sharpens the elution band of conjugated aromatics. The addition of 0.1% Formic Acid (pH ~2.7) keeps any unshielded silanols protonated (neutral), eliminating the ionic interactions that cause tailing.

    • Detection Wavelength (254 nm): Selected to maximize the signal-to-noise ratio of the π−π∗ transitions while minimizing baseline drift.

    Experimental Protocol (Self-Validating System)

    To guarantee trustworthiness, this protocol operates as a self-validating system. The sequence will automatically abort if the System Suitability Test (SST) criteria are not met, preventing the generation of invalid data[3].

    Chromatographic Conditions
    ParameterSpecificationRationale
    Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Superior end-capping for polar-substituted aromatics.
    Mobile Phase A Water + 0.1% Formic Acid (v/v)Suppresses silanol ionization (pH ~2.7).
    Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, high elution strength.
    Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention.
    Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
    Injection Volume 10 µLPrevents volume overload and band broadening.
    Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and partitioning kinetics.
    Detection UV at 254 nmTargets the primary aromatic chromophore.
    Step-by-Step Preparation
    • Diluent Preparation: Mix 500 mL of Acetonitrile with 500 mL of HPLC-grade Water. Crucial Insight: Matching the sample diluent to the mobile phase prevents the analyte from traveling prematurely down the column (the "solvent effect"), which causes peak fronting.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-methoxy-2-nitrophenyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

    System Suitability Testing (SST) Workflow

    Before analyzing unknown samples, inject the Working Standard (100 µg/mL) in five replicates. The system is validated for use only if it meets the following ICH-aligned criteria[3]:

    • Retention Time (RT) RSD: ≤1.0% (Confirms pump stability).

    • Peak Area RSD: ≤2.0% (Confirms autosampler precision).

    • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms absence of secondary silanol interactions).

    • Theoretical Plates ( N ): ≥5000 (Confirms column health and efficiency).

    Method Validation (ICH Q2(R2) Compliant)

    The method was validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2],[3].

    Specificity & Forced Degradation

    Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4]. To prove this, the compound was subjected to forced degradation.

    Forced_Degradation cluster_conditions Forced Degradation Conditions API N-(4-methoxy-2-nitrophenyl)benzamide Acid 0.1N HCl (Hydrolysis) API->Acid Base 0.1N NaOH (Hydrolysis) API->Base Ox 3% H2O2 (Oxidation) API->Ox Deg1 4-methoxy-2-nitroaniline Acid->Deg1 Deg2 Benzoic Acid Acid->Deg2 Base->Deg1 Base->Deg2 Deg3 N-Oxide Products Ox->Deg3

    Forced degradation pathways to establish method specificity.

    Protocol: Samples were stressed under acidic (0.1N HCl, 60°C, 2h), basic (0.1N NaOH, 60°C, 2h), and oxidative (3% H2​O2​ , RT, 2h) conditions. In all cases, the degradation products (e.g., benzoic acid and 4-methoxy-2-nitroaniline) eluted at distinct retention times with a resolution ( Rs​ ) >2.0 from the main benzamide peak, proving the method is stability-indicating.

    Quantitative Validation Metrics

    The quantitative performance characteristics were evaluated over a reportable range derived from the intended use[2].

    Validation ParameterICH Q2(R2) MethodologyResults AchievedAcceptance Criteria
    Linearity & Range 5 concentration levels (10 to 150 µg/mL). R2=0.9998 y = 4521x + 12.5 R2≥0.999
    Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target.98.5% - 101.2%98.0% - 102.0%
    Repeatability (Precision) 6 independent preparations at 100% target concentration.%RSD = 0.85%%RSD ≤2.0%
    Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N = 3:1).0.5 µg/mLS/N ≥3
    Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N = 10:1).1.5 µg/mLS/N ≥10

    Conclusion

    By applying first-principles physicochemical logic to chromatographic method development, this protocol provides a highly robust, self-validating system for the quantification of N-(4-methoxy-2-nitrophenyl)benzamide. The strategic use of exhaustive end-capping and acidic mobile phase modifiers successfully mitigates the tailing risks associated with nitroaromatic amides. The method fully complies with ICH Q2(R2) validation guidelines, ensuring data integrity and trustworthiness for pharmaceutical research and quality control applications.

    References

    • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2023. URL:[Link]

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - Final Document." ICH Database, Nov 2023. URL:[Link]

    Sources

    Application

    Application Note: N-(4-methoxy-2-nitrophenyl)benzamide as a Versatile Synthetic Intermediate in Heterocyclic Drug Discovery

    Executive Summary In the landscape of modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds—such as benzimidazoles, quinazolinones, and quinoxalines—relies heavily on the strategic selection of s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds—such as benzimidazoles, quinazolinones, and quinoxalines—relies heavily on the strategic selection of synthetic intermediates. N-(4-methoxy-2-nitrophenyl)benzamide serves as a highly modular and robust building block for these endeavors. By featuring a masked amine (the nitro group) and an electron-donating methoxy pharmacophore, this intermediate allows for sequential, chemoselective functionalization.

    This application note provides a comprehensive, self-validating technical guide for the synthesis of N-(4-methoxy-2-nitrophenyl)benzamide and its subsequent downstream conversion into a biologically relevant benzimidazole scaffold, a structural motif frequently utilized in the development of kinase and histone deacetylase (HDAC) inhibitors .

    Mechanistic Rationale & Pathway Design

    The synthetic utility of N-(4-methoxy-2-nitrophenyl)benzamide lies in its predictable reactivity profile, which is governed by the electronic interplay of its substituents:

    • Amidation (The Assembly): The starting material, 4-methoxy-2-nitroaniline, possesses an amine that is sterically hindered and electronically deactivated by the ortho-nitro group. However, the para-methoxy group donates electron density via resonance, sufficiently restoring nucleophilicity to allow for smooth acylation with benzoyl chloride .

    • Chemoselective Reduction (The Unmasking): The nitro group acts as a stable protecting group for a primary amine. Catalytic hydrogenation selectively reduces the nitro moiety to an amine without cleaving the adjacent amide bond, yielding a mono-acylated o-phenylenediamine.

    • Cyclodehydration (The Scaffold Generation): Under acidic conditions and heat, the newly unmasked primary amine attacks the electrophilic amide carbonyl. The subsequent elimination of water drives the formation of the thermodynamically stable, aromatic benzimidazole ring .

    G SM 4-methoxy-2-nitroaniline + Benzoyl Chloride INT1 N-(4-methoxy-2-nitrophenyl)benzamide (Key Intermediate) SM->INT1 DCM, TEA Room Temp INT2 N-(2-amino-4-methoxyphenyl)benzamide (Reduced Intermediate) INT1->INT2 H2, Pd/C EtOH PROD 5-methoxy-2-phenyl-1H-benzo[d]imidazole (Pharmacophore) INT2->PROD AcOH, Reflux -H2O

    Figure 1: Synthetic pathway from 4-methoxy-2-nitroaniline to benzimidazole via the key intermediate.

    Experimental Protocols

    As a self-validating system, every protocol below incorporates In-Process Controls (IPCs) to ensure that causality and reaction progress can be monitored in real-time.

    Protocol A: Synthesis of N-(4-methoxy-2-nitrophenyl)benzamide

    Causality Note: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing the protonation of the weakly nucleophilic starting aniline.

    • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Base Addition: Add triethylamine (1.5 eq, 15 mmol) to the stirring solution.

    • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent di-acylation.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (bright yellow spot) should disappear, replaced by a lower Rf​ product spot.

    • Workup: Quench the reaction with distilled water (25 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1.0 M HCl (to remove unreacted aniline and TEA), followed by saturated brine.

    • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure intermediate.

    Protocol B: Chemoselective Catalytic Hydrogenation

    Causality Note: 10% Palladium on Carbon (Pd/C) is chosen for its high chemoselectivity toward nitro group reduction under mild hydrogen pressure, leaving the benzamide carbonyl completely intact.

    • Preparation: Dissolve N-(4-methoxy-2-nitrophenyl)benzamide (1.0 eq, 5 mmol) in absolute ethanol (0.1 M).

    • Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of argon to prevent solvent ignition.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm).

    • Propagation: Stir vigorously at room temperature for 4–6 hours.

    • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the mass shifts from m/z 273 [M+H]+ to m/z 243 [M+H]+ . Visually, the distinct yellow color of the nitro compound will fade to a pale, nearly colorless solution.

    • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the Celite pad thoroughly with hot ethanol.

    • Isolation: Concentrate the filtrate in vacuo to afford N-(2-amino-4-methoxyphenyl)benzamide. Use immediately in the next step to prevent oxidative degradation of the electron-rich o-phenylenediamine.

    Protocol C: Acid-Catalyzed Cyclodehydration to Benzimidazole

    Causality Note: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for intramolecular nucleophilic attack by the primary amine.

    • Preparation: Suspend the crude N-(2-amino-4-methoxyphenyl)benzamide in glacial acetic acid to achieve a 0.5 M concentration.

    • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (~118 °C) for 3 hours.

    • In-Process Control (IPC): Aliquot a 50 µL sample, neutralize with aqueous NaHCO3​ , and extract into ethyl acetate. TLC analysis under 254 nm UV light will reveal a highly fluorescent spot, confirming the formation of the extended conjugated benzimidazole system.

    • Quenching: Cool the reaction to room temperature and pour it slowly over crushed ice.

    • Neutralization: Slowly add concentrated aqueous ammonia (or 5M NaOH) with vigorous stirring until the pH reaches 7–8, inducing the precipitation of the product.

    • Isolation: Filter the resulting precipitate, wash with cold deionized water, and dry under high vacuum to yield 5-methoxy-2-phenyl-1H-benzo[d]imidazole.

    Quantitative Data & Analytical Profiles

    The following table summarizes the expected quantitative metrics and key analytical markers for each step of the workflow, providing a baseline for protocol validation.

    StepTarget CompoundReagents & ConditionsExpected YieldTarget Purity (HPLC)Key Analytical Marker
    1 N-(4-methoxy-2-nitrophenyl)benzamidePhCOCl, TEA, DCM, 0 °C to RT, 12 h85–90%>98%IR: Strong amide C=O stretch at ~1650 cm⁻¹
    2 N-(2-amino-4-methoxyphenyl)benzamideH₂, 10% Pd/C, EtOH, RT, 4 h92–95%>95%LC-MS: [M+H]+ m/z shift from 273 to 243
    3 5-methoxy-2-phenyl-1H-benzo[d]imidazoleGlacial AcOH, Reflux, 3 h78–82%>97%¹H NMR: Disappearance of amide NH signal (~10 ppm)

    References

    • Arshad, M., Yousuf, S., Saeed, S., & Basha, F. Z. (2012). "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide." Acta Crystallographica Section E: Crystallographic Communications, 68(10), o3028. URL:[Link]

    • Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314. URL:[Link]

    • Korea Research Institute of Bioscience and Biotechnology. (2012). "Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof." Patent KR20120016659A.
    Method

    Application Notes and Protocols for In Vitro Evaluation of N-(4-methoxy-2-nitrophenyl)benzamide

    Introduction: The Scientific Context of N-(4-methoxy-2-nitrophenyl)benzamide The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of bi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Scientific Context of N-(4-methoxy-2-nitrophenyl)benzamide

    The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anticancer, antiviral, and antidiabetic effects.[1][2] The specific compound, N-(4-methoxy-2-nitrophenyl)benzamide, is a synthetic derivative characterized by a benzamide core with methoxy and nitro group substitutions. While extensive biological data for this exact molecule is not yet widespread, its structural features suggest several plausible mechanisms of action and therapeutic applications worth investigating.

    The nitroaromatic moiety is a common feature in compounds with antimicrobial properties, while the benzamide core is present in various enzyme inhibitors. For instance, some benzamides are known to interfere with microbial metabolic pathways, such as folate biosynthesis, by inhibiting key enzymes like dihydropteroate synthase (DHPS).[3] Furthermore, the general class of benzamides has demonstrated significant potential in oncology through the modulation of cell cycle and induction of apoptosis, as well as in metabolic diseases by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational in vitro screening cascade for N-(4-methoxy-2-nitrophenyl)benzamide. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility. We will explore protocols for assessing its potential as an antimicrobial, a cytotoxic agent against cancer cells, and as an inhibitor of key metabolic enzymes.

    Experimental Design: A Multi-Faceted Approach

    A logical and efficient screening workflow is paramount in the early-stage evaluation of a test compound. The following diagram outlines a suggested experimental workflow for characterizing the in vitro bioactivity of N-(4-methoxy-2-nitrophenyl)benzamide. This workflow progresses from broad screening assays to more specific mechanistic studies.

    cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Screening cluster_antimicrobial Antimicrobial Assays cluster_cytotoxicity Cytotoxicity Assay cluster_enzyme Enzyme Inhibition Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare N-(4-methoxy-2-nitrophenyl)benzamide Stock Solution (e.g., 10 mM in DMSO) Serial_Dilutions Create Serial Dilutions of Test Compound Compound_Prep->Serial_Dilutions MIC_Assay MIC Assay (Broth Microdilution) - Incubate compound with bacteria/fungi - Observe for growth inhibition Serial_Dilutions->MIC_Assay MTT_Assay MTT Assay - Treat cancer cells with compound - Measure cell viability (colorimetric) Serial_Dilutions->MTT_Assay DHPS_Assay DHPS Inhibition Assay - Measure enzyme activity (spectrophotometric) Serial_Dilutions->DHPS_Assay Glucosidase_Assay α-Glucosidase Inhibition Assay - Measure enzyme activity (colorimetric) Serial_Dilutions->Glucosidase_Assay Assay_Plates Prepare Assay-Specific Reagents and Control Compounds Data_Collection Collect Raw Data (Absorbance, OD, etc.) MIC_Assay->Data_Collection MTT_Assay->Data_Collection DHPS_Assay->Data_Collection Glucosidase_Assay->Data_Collection IC50_Calc Calculate IC50/MIC Values - Dose-response curve fitting Data_Collection->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) - Compare with analogs IC50_Calc->SAR_Analysis Hit_ID Hit Identification & Validation SAR_Analysis->Hit_ID

    Caption: A streamlined workflow for in vitro screening of N-(4-methoxy-2-nitrophenyl)benzamide.

    Protocol 1: Antiproliferative Activity using the MTT Assay

    Scientific Rationale

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] This assay is a robust first-line screen for identifying compounds with potential anticancer activity.

    Materials and Reagents
    Reagent/MaterialRecommended Supplier/Cat. No.Storage
    N-(4-methoxy-2-nitrophenyl)benzamideCustom Synthesis/VendorRoom Temp.
    Dimethyl sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich, D2650Room Temp.
    Human Cancer Cell Lines (e.g., HCT116, A549)ATCCLiquid Nitrogen
    Growth Medium (e.g., DMEM, RPMI-1640)Gibco4°C
    Fetal Bovine Serum (FBS)Gibco-20°C
    Penicillin-Streptomycin SolutionGibco-20°C
    Trypsin-EDTA SolutionGibco-20°C
    Phosphate-Buffered Saline (PBS), pH 7.4GibcoRoom Temp.
    MTT Reagent (5 mg/mL in PBS)Sigma-Aldrich, M21284°C, Light-protected
    Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01M HCl)N/ARoom Temp.
    96-well flat-bottom cell culture platesCorningN/A
    Step-by-Step Protocol
    • Cell Seeding:

      • Culture chosen cancer cell lines to ~80% confluency.

      • Trypsinize the cells, neutralize with complete growth medium, and centrifuge to pellet.

      • Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated cell counter).

      • Dilute the cell suspension to a final density of 5 x 10³ to 1 x 10⁴ cells per 100 µL.

      • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

      • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

    • Compound Treatment:

      • Prepare a 10 mM stock solution of N-(4-methoxy-2-nitrophenyl)benzamide in DMSO.

      • Perform serial dilutions of the stock solution in a serum-free medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions.

      • Include vehicle control wells (containing the same final concentration of DMSO as the test wells) and untreated control wells (medium only).

      • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][7]

      • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitate under a microscope.

    • Formazan Solubilization and Measurement:

      • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

      • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

      • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    Data Analysis
    • Calculate Percent Viability:

      • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

    • Determine IC₅₀:

      • Plot the percent viability against the logarithm of the compound concentration.

      • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

    Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

    Scientific Rationale

    The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.[8] This assay is crucial for evaluating the potency of new potential antibiotics. The structural features of N-(4-methoxy-2-nitrophenyl)benzamide, particularly the nitro-substituted phenyl ring, suggest a potential for antimicrobial activity.

    Materials and Reagents
    Reagent/MaterialRecommended Supplier/Cat. No.Storage
    N-(4-methoxy-2-nitrophenyl)benzamideCustom Synthesis/VendorRoom Temp.
    DMSO, ACS GradeSigma-AldrichRoom Temp.
    Bacterial Strains (e.g., S. aureus, E. coli)ATCC-80°C
    Fungal Strains (e.g., C. albicans)ATCC-80°C
    Cation-Adjusted Mueller-Hinton Broth (CAMHB)Becton DickinsonPer Manufacturer
    RPMI-1640 Medium (for fungi)Gibco4°C
    Standard Antibiotic (e.g., Ciprofloxacin)Sigma-AldrichPer Manufacturer
    Standard Antifungal (e.g., Fluconazole)Sigma-AldrichPer Manufacturer
    96-well sterile, non-treated microplatesCorningN/A
    Resazurin Sodium Salt (for viability indication)Sigma-Aldrich4°C, Light-protected
    Step-by-Step Protocol
    • Inoculum Preparation:

      • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

      • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[8]

    • Compound Plate Preparation:

      • Prepare a stock solution of N-(4-methoxy-2-nitrophenyl)benzamide in DMSO.

      • In a 96-well plate, add 100 µL of sterile broth to all wells.

      • Add a specific volume of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[8] Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

    • Inoculation and Incubation:

      • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells (broth only).[8]

      • Include a growth control well (inoculum without the compound) and a positive control well (inoculum with a standard antibiotic/antifungal).

      • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.[8]

    • Determining the MIC:

      • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[8]

      • Optionally, a viability indicator like resazurin can be added to aid in the determination. A color change (e.g., blue to pink) indicates metabolically active cells.

    Data Interpretation

    The result is reported as the MIC value in µg/mL or µM. This value represents the potency of the compound against the tested microorganism. It is crucial to compare this value to that of the standard control drug to gauge its relative efficacy.

    Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

    Scientific Rationale

    Dihydropteroate synthase (DHPS) is a vital enzyme in the microbial folate biosynthesis pathway, which is absent in mammals, making it an excellent target for antimicrobial agents.[9][10] Sulfonamides, which are structural analogs of the natural DHPS substrate para-aminobenzoic acid (pABA), act as competitive inhibitors of this enzyme.[9] Given that benzamides can share structural similarities with pABA, evaluating N-(4-methoxy-2-nitrophenyl)benzamide as a DHPS inhibitor is a logical step. This protocol describes a continuous spectrophotometric assay where DHPS activity is coupled to dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by DHFR, oxidizing NADPH to NADP⁺. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[9][11]

    DHPS_Assay_Pathway cluster_reaction Coupled Enzyme Reaction pABA p-Aminobenzoic Acid (pABA) DHPS DHPS pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHFR DHFR DHP->DHFR NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR NADP NADP⁺ (No Absorbance at 340 nm) DHPS->DHP DHFR->NADP Inhibitor N-(4-methoxy-2-nitrophenyl)benzamide Inhibitor->DHPS

    Caption: Principle of the coupled DHPS-DHFR spectrophotometric assay.

    Materials and Reagents
    Reagent/MaterialRecommended Supplier/Cat. No.Storage
    Recombinant DHPS enzymeIn-house expression or commercial-80°C
    Recombinant DHFR enzymeSigma-Aldrich-80°C
    p-Aminobenzoic acid (pABA)Sigma-AldrichRoom Temp.
    6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)Schircks Laboratories-80°C
    β-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)Sigma-Aldrich-20°C
    Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)N/A4°C
    N-(4-methoxy-2-nitrophenyl)benzamideCustom Synthesis/VendorRoom Temp.
    Sulfamethoxazole (Positive Control)Sigma-AldrichRoom Temp.
    96-well UV-transparent microplatesCorningN/A
    Step-by-Step Protocol
    • Reagent Preparation:

      • Prepare a 100 mM Tris-HCl buffer containing 5 mM MgCl₂, pH 8.0.

      • Prepare stock solutions of pABA, DHPP, and NADPH in the assay buffer.

      • Prepare a stock solution of the test compound and a positive control (e.g., sulfamethoxazole) in DMSO, followed by serial dilutions.

    • Assay Setup (96-well plate):

      • To each well, add the components in the following order:

        • Assay Buffer

        • Test compound or DMSO (for control)

        • DHPS and DHFR enzymes (pre-mixed)

      • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding a pre-warmed mixture of the substrates, pABA and DHPP, and the cofactor, NADPH.[9]

      • Typical final concentrations are: DHPS (10-50 nM), DHFR (1-2 U/mL), pABA (10-50 µM), DHPP (10-50 µM), NADPH (150-200 µM).[9]

      • Immediately place the plate in a microplate reader pre-heated to 37°C.

      • Monitor the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.[9]

    Data Analysis
    • Calculate Reaction Rate:

      • Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Determine IC₅₀:

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    References

    • BenchChem. (n.d.). Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase.
    • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
    • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
    • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
    • BenchChem. (2025). In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.
    • Abcam. (n.d.). MTT assay protocol.
    • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
    • Yun, M. K., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies.
    • ResearchGate. (2025). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
    • BenchChem. (n.d.). Technical Guide: Dihydropteroate Synthase Inhibition by Asulam-Potassium.
    • Frontiers. (n.d.). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation.
    • BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal.
    • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
    • ResearchGate. (2025). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.
    • Life Academy. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

    Sources

    Application

    Application Notes and Protocols: Catalytic Reduction of N-(4-methoxy-2-nitrophenyl)benzamide to its Aniline Derivative

    Introduction The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Functionalized anilines serve as critical building blocks for a vast array of bioactive molecules, dyes, and polymers.[1][2] This document provides a detailed technical guide for the catalytic reduction of N-(4-methoxy-2-nitrophenyl)benzamide, a key intermediate whose amino derivative, 2-amino-N-(4-methoxyphenyl)benzamide, is a precursor for various heterocyclic compounds with potential therapeutic applications.[3][4]

    This guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind common catalytic reduction strategies, provide detailed, field-proven experimental protocols, and address critical safety and troubleshooting considerations. The protocols described herein are developed to be self-validating, emphasizing chemoselectivity and high-yield conversion.

    Mechanism and Scientific Rationale

    The conversion of a nitroarene to an aniline is a six-electron reduction. While various methods exist, including stoichiometric metal reductions (e.g., Fe/HCl, SnCl2), catalytic hydrogenation offers a more atom-economical and environmentally benign alternative.[5][6] The two primary catalytic methods discussed are classical catalytic hydrogenation and catalytic transfer hydrogenation.

    Classical Catalytic Hydrogenation

    This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous metal catalyst.[7][8]

    Mechanism: The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel).[7]

    • Hydrogen Activation: Molecular hydrogen adsorbs onto the catalyst surface and dissociates into reactive metal-hydride species (M-H).[7]

    • Substrate Adsorption: The nitro group of the N-(4-methoxy-2-nitrophenyl)benzamide adsorbs onto the catalyst surface.[7]

    • Stepwise Reduction: The nitro group is reduced in a stepwise fashion through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7] Each step involves the transfer of hydrogen atoms from the catalyst surface.

    • Product Desorption: Once the reduction is complete, the final aniline product desorbs from the catalyst surface, regenerating the active sites.[7]

    The amide functionality is generally stable under these conditions, allowing for high chemoselectivity. However, certain catalysts, like Palladium on Carbon (Pd/C), can also reduce other functional groups such as alkenes, alkynes, or aryl halides under more forcing conditions.[7][8]

    Catalytic Transfer Hydrogenation (CTH)

    CTH provides a convenient alternative to using pressurized hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a catalyst.[9][10] Common hydrogen donors include ammonium formate, formic acid, hydrazine, and isopropanol.[10][11][12][13][14]

    Mechanism (using Ammonium Formate):

    • Donor Decomposition: In the presence of a catalyst like Pd/C, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide.[12]

    • In-situ Hydrogenation: The in-situ generated hydrogen then participates in the catalytic cycle as described for classical hydrogenation.

    This method is often preferred for its operational simplicity and for avoiding the hazards associated with handling high-pressure hydrogen gas.[15]

    Experimental Workflows and Protocols

    The following section outlines detailed protocols for the catalytic reduction of N-(4-methoxy-2-nitrophenyl)benzamide.

    Visualization of the General Workflow

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: N-(4-methoxy-2-nitrophenyl)benzamide Solvent Dissolve in Appropriate Solvent Start->Solvent Catalyst Add Catalyst (e.g., Pd/C, Raney Ni) Solvent->Catalyst Hydrogenation Introduce Hydrogen Source (H₂ Gas or Donor) Catalyst->Hydrogenation Stir Stir at Defined Temperature & Time Hydrogenation->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Filter Filter Catalyst (e.g., through Celite®) Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify End End: 2-Amino-N-(4-methoxyphenyl)benzamide Purify->End

    Caption: General workflow for the catalytic reduction of N-(4-methoxy-2-nitrophenyl)benzamide.

    Protocol 1: Classical Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

    This protocol is a standard and highly effective method for nitro group reduction.

    Materials:

    • N-(4-methoxy-2-nitrophenyl)benzamide

    • 10% Palladium on Carbon (Pd/C, 50% wet)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas cylinder with a regulator

    • Hydrogenation vessel (e.g., Parr shaker or a three-necked flask with a hydrogen balloon)

    • Magnetic stirrer and stir bar

    • Celite® or another filter aid

    • Inert gas (Nitrogen or Argon)

    Procedure:

    • Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add N-(4-methoxy-2-nitrophenyl)benzamide (1.0 eq).

    • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).[16] Causality: Handling the catalyst under inert gas is crucial as dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[16][17]

    • Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethyl Acetate) to dissolve the substrate completely. The volume should be sufficient to ensure good stirring of the catalyst slurry.

    • Inert Gas Purge: Seal the reaction vessel. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to remove all oxygen.[16][18] Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen.[17][18]

    • Hydrogen Introduction: Evacuate the vessel one final time and introduce hydrogen gas. For a lab-scale reaction, a balloon filled with hydrogen is often sufficient.[16][19] For larger scales or reactions requiring higher pressure, a Parr apparatus should be used.

    • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.

    • Reaction Quench: Once the reaction is complete, carefully purge the vessel with inert gas three times to remove all residual hydrogen.[16][18]

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Causality: The Celite® pad prevents fine catalyst particles from passing through. The used catalyst should be kept wet with water to prevent ignition upon drying in air.[15][16][17]

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-N-(4-methoxyphenyl)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

    Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel and Formic Acid

    This protocol offers a rapid and mild alternative, avoiding the use of pressurized hydrogen gas. Raney® Nickel is also effective and can be preferable when avoiding dehalogenation is a concern in other substrates.[8]

    Materials:

    • N-(4-methoxy-2-nitrophenyl)benzamide

    • Raney® Nickel (slurry in water)

    • Methanol (MeOH)

    • 90% Formic Acid (HCOOH)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Celite® or another filter aid

    Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-(4-methoxy-2-nitrophenyl)benzamide (1.0 eq, 5 mmol) in methanol (3 mL).[11]

    • Catalyst Addition: Carefully add Raney® Nickel (0.2-0.3 g of the aqueous slurry) to the suspension.[11] Causality: Raney® Nickel is pyrophoric when dry; it must be handled as a slurry.

    • Hydrogen Donor Addition: While stirring at room temperature, slowly add 90% formic acid (2.5 mL).[11] An exothermic reaction with gas evolution (H₂) will occur. The addition should be controlled to manage the reaction rate.

    • Reaction: Continue stirring at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[11]

    • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

    • Filtration: Once complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol. Safety Note: The filtered Raney® Nickel should be kept wet and disposed of properly, as it can ignite upon drying.

    • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or chloroform.

    • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired 2-amino-N-(4-methoxyphenyl)benzamide.

    Data Summary

    ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Raney® Ni, HCOOH)Reference
    Catalyst 10% Pd/C (50% wet)Raney® Nickel (slurry)[8],[11]
    Hydrogen Source H₂ gas (balloon or pressure vessel)90% Formic Acid[16],[11]
    Solvent Methanol or Ethyl AcetateMethanol[7],[11]
    Temperature Room TemperatureRoom Temperature[7],[11]
    Typical Reaction Time 2-12 hours10-30 minutes[11]
    Typical Yield >95%80-90%[10],[11]
    Key Advantage High yield, clean reactionRapid, no H₂ gas handling[8],[11]
    Key Disadvantage Requires H₂ gas handlingExothermic, potential for side reactions[16],[11]

    Troubleshooting and Safety Considerations

    Troubleshooting
    • Incomplete Reaction:

      • Cause: Inactive catalyst, insufficient hydrogen, or poor stirring.

      • Solution: Ensure the catalyst is active (use fresh catalyst if necessary). For Protocol 1, ensure the hydrogen supply is adequate (replace the balloon if needed).[16] Increase the stirring rate to improve mass transfer.

    • Low Yield:

      • Cause: Catalyst poisoning, side reactions, or product loss during work-up.

      • Solution: Ensure starting materials and solvents are pure. Sulfur- or halogen-containing impurities can poison catalysts. Optimize work-up and purification steps to minimize losses.

    • Formation of Side Products:

      • Cause: Condensation of intermediates like nitroso and hydroxylamine can form azoxy or azo compounds.[5][7]

      • Solution: This is more likely if there is a local depletion of hydrogen on the catalyst surface.[20] Ensure efficient stirring and an adequate supply of the hydrogen source.

    Critical Safety Precautions
    • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially when dry and after use (when saturated with hydrogen).[16][17] Always handle them in an inert atmosphere or as a wet slurry. Never allow the filtered catalyst to dry in the air; quench it by suspending it in water immediately after filtration.[15][16]

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[15][17] All hydrogenation reactions must be conducted in a well-ventilated fume hood.[18][19] Ensure all equipment is properly assembled and leak-tested before introducing hydrogen.[18]

    • Pressure: When using high-pressure hydrogenation equipment (e.g., a Parr reactor), always operate below the maximum rated pressure and temperature.[18] Use a blast shield.[15][19]

    • Solvent Choice: Use solvents with higher flash points where possible to minimize fire risk.[17] Avoid open heating systems like oil baths.[15]

    References

    • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
    • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
    • Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Publishing.
    • Hydrogen
    • Hazards associated with laboratory scale hydrogen
    • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
    • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry.
    • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
    • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
    • Hydrogenation Reactions - Safety Guidelines. University of Pittsburgh.
    • Palladium-catalysed transfer hydrogenation of aromatic nitro compounds - An unusual chain elongation.
    • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry Department.
    • General CTH for the reduction of nitroarenes using nickel Raney.
    • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
    • Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository.
    • General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.
    • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C.
    • The hydrogenation of nitrobenzene to aniline : a new mechanism.
    • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
    • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures.

    Sources

    Method

    Application Note: N-(4-methoxy-2-nitrophenyl)benzamide as a Privileged Scaffold in Medicinal Chemistry

    Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction and Chemical Rationale In modern medicinal chemistry, the ident...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

    Introduction and Chemical Rationale

    In modern medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount for efficient drug discovery. N-(4-methoxy-2-nitrophenyl)benzamide is a highly valuable, commercially available ortho-nitrobenzamide scaffold. Its structural architecture—featuring an electron-donating methoxy group and an ortho-nitro anilide core—makes it an ideal precursor for the divergent synthesis of nitrogen-containing heterocycles, most notably 2-substituted benzimidazoles and quinazolinones.

    The synthesis of benzimidazoles from o-nitrobenzamides is a well-established and robust route, frequently utilized to develop potent targeted therapies, including Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia[1]. By leveraging the N-(4-methoxy-2-nitrophenyl)benzamide core, medicinal chemists can rapidly generate combinatorial libraries that explore the Structure-Activity Relationship (SAR) of the benzimidazole binding pocket.

    Medicinal chemistry workflow utilizing the N-(4-methoxy-2-nitrophenyl)benzamide scaffold.

    Physicochemical Profiling and Drug-Likeness

    A critical factor in selecting a starting scaffold for library synthesis is its adherence to Lipinski’s Rule of Five. Derivatives of this scaffold, such as the 4-chloro analog, have been extensively profiled in High-Throughput Screening (HTS) libraries and exhibit highly favorable physicochemical properties[2]. The methoxy group specifically serves to modulate the topological polar surface area (tPSA) and lipophilicity (LogP), ensuring optimal membrane permeability.

    Table 1: Physicochemical Properties of the Scaffold and Key Derivatives

    PropertyN-(4-methoxy-2-nitrophenyl)benzamide (Core)4-Chloro Derivative[2]Lipinski Compliance
    Molecular Weight 272.26 g/mol 307.73 g/mol Yes (< 500 Da)
    LogP ~2.703.28Yes (< 5.0)
    tPSA 84.1 Ų84.1 ŲYes (< 140 Ų)
    H-Bond Donors 11Yes (< 5)
    H-Bond Acceptors 44Yes (< 10)
    Rotatable Bonds 44Yes (< 10)

    Mechanistic Pathway: Benzimidazole Synthesis

    The transformation of N-(4-methoxy-2-nitrophenyl)benzamide into a bioactive 5-methoxy-2-phenyl-1H-benzo[d]imidazole occurs via a two-step sequence: chemoselective reduction of the nitro group followed by acid-catalyzed intramolecular cyclodehydration[3].

    Mechanistic pathway for the synthesis of benzimidazole from the o-nitrobenzamide core.

    Experimental Protocol: Synthesis of 5-Methoxy-2-phenyl-1H-benzo[d]imidazole

    This methodology is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding.

    Phase 1: Chemoselective Reduction

    Causality behind experimental choices: While catalytic hydrogenation (Pd/C, H₂) is a common method for nitro reduction, it risks unwanted cleavage of the methoxy ether or dehalogenation if the library includes halogenated benzoyl rings. Therefore, Béchamp reduction conditions (Fe/NH₄Cl) are selected for their mild nature and strict chemoselectivity.

    Step-by-Step Methodology:

    • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of N-(4-methoxy-2-nitrophenyl)benzamide in 20 mL of an Ethanol/Water mixture (4:1 v/v).

    • Activation: Add 5.0 mmol of finely powdered Iron (Fe) and 2.0 mmol of Ammonium Chloride (NH₄Cl).

    • Execution: Attach a reflux condenser and heat the suspension to 80°C with vigorous stirring for 2.5 hours.

    • Self-Validation (Checkpoint 1): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 273 [M+H]⁺) is entirely replaced by the intermediate amine peak ( m/z 243 [M+H]⁺). Do not proceed to workup until this conversion is >95%.

    • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol (2 × 10 mL). Concentrate the filtrate under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude N-(2-amino-4-methoxyphenyl)benzamide.

    Phase 2: Acid-Catalyzed Cyclodehydration

    Causality behind experimental choices: Glacial acetic acid is utilized as both the solvent and the catalyst. The acidic environment protonates the amide carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the intramolecular nucleophilic attack by the adjacent primary amine, followed by the elimination of water to form the aromatic imidazole ring.

    Step-by-Step Methodology:

    • Preparation: Dissolve the crude N-(2-amino-4-methoxyphenyl)benzamide in 10 mL of Glacial Acetic Acid.

    • Execution: Heat the solution to 100°C for 4 to 6 hours under an inert nitrogen atmosphere.

    • Self-Validation (Checkpoint 2): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The acyclic amine intermediate will appear as a fluorescent spot under 254 nm UV light. The formation of the benzimidazole is confirmed by the appearance of a new, highly UV-active spot with a lower Rf​ value.

    • Workup: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Neutralize the acidic solution by dropwise addition of aqueous NH₄OH (28%) until the pH reaches 8.0. A precipitate will form.

    • Purification: Collect the solid via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 5-methoxy-2-phenyl-1H-benzo[d]imidazole. Final validation should be performed via ¹H-NMR and HRMS.

    References

    • 4-methoxy benzamide | Sigma-Aldrich Source: Sigma-Aldrich URL
    • 4-chloro-N-(4-methoxy-2-nitrophenyl)
    • 2,4-dichloro-N-(2-nitrophenyl)
    • Numbering of two different benzotriazine derivatives 1 and 2.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting low solubility of N-(4-methoxy-2-nitrophenyl)benzamide in DMSO

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with dissolving N-(4-methoxy-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with dissolving N-(4-methoxy-2-nitrophenyl)benzamide in Dimethyl Sulfoxide (DMSO).

    This guide bypasses generic advice to focus on the mechanistic root causes of insolubility, providing self-validating experimental protocols to ensure your compound is fully solubilized and stable for downstream biological or analytical assays.

    Diagnostic Overview: The Mechanistic Root Cause

    To troubleshoot effectively, we must first understand the causality behind the compound's resistance to dissolution. N-(4-methoxy-2-nitrophenyl)benzamide presents a "perfect storm" of structural features that drive up its crystal lattice energy:

    • High Planarity & Conjugation: The molecule features two aromatic rings linked by an amide bond. The electron-withdrawing nitro group ( −NO2​ ) and electron-donating methoxy group ( −OCH3​ ) create a strong dipole, facilitating tight intermolecular π−π stacking.

    • Hydrogen Bonding Networks: The amide linkage ( −CONH− ) acts as both a potent hydrogen bond donor and acceptor, creating rigid crystalline networks.

    • Solvent Limitations: While DMSO is a premier polar aprotic solvent and an excellent hydrogen bond acceptor, it is a poor hydrogen bond donor. If the compound's self-association forces exceed the solvation energy provided by DMSO, the compound will remain insoluble[1]. Furthermore, DMSO is highly hygroscopic; even trace amounts of absorbed atmospheric water will drastically reduce its solvating power for lipophilic benzamides, leading to rapid precipitation[2].

    Solubility Resolution Pathway

    The following logic tree outlines our sequential strategy for breaking the crystal lattice and achieving a stable solution.

    G Start Compound: N-(4-methoxy-2-nitrophenyl)benzamide Low Solubility in DMSO CheckDMSO Step 1: Verify DMSO Integrity (Is it strictly anhydrous?) Start->CheckDMSO WetDMSO Replace with fresh Anhydrous DMSO (<0.1% H2O) CheckDMSO->WetDMSO No / Unsure HeatSonicate Step 2: Thermokinetic Disruption (37°C + Sonication) CheckDMSO->HeatSonicate Yes WetDMSO->HeatSonicate Dissolved1 Success: Fully Dissolved (Passes Tyndall Test) HeatSonicate->Dissolved1 Clear Solution CheckConcentration Step 3: Evaluate Concentration (Is target > 5 mM?) HeatSonicate->CheckConcentration Suspension / Turbid LowerConc Dilute to 1-5 mM stock CheckConcentration->LowerConc Yes AddCosolvent Step 4: Co-Solvent Strategy (Add 10% DMF or NMP) CheckConcentration->AddCosolvent No LowerConc->HeatSonicate Dissolved2 Success: Fully Dissolved AddCosolvent->Dissolved2 Clear Solution Formulation Step 5: Advanced Formulation (Cyclodextrin Complexation) AddCosolvent->Formulation Still Insoluble

    Caption: Decision tree for troubleshooting benzamide derivative solubility in DMSO.

    Self-Validating Experimental Protocols

    Do not rely on visual inspection under ambient light alone. The following protocols are designed as closed-loop, self-validating systems to ensure true molecular dissolution rather than micro-suspension.

    Protocol A: Solvent Integrity & Thermokinetic Disruption

    Causality: Heat provides the activation energy required to break the π−π stacking, while sonication provides cavitation forces to physically disrupt the crystal lattice.

    • Solvent Preparation: Discard any previously opened DMSO. Use a fresh ampoule of anhydrous DMSO (sealed under argon, 0.1% water).

    • Conservative Weighing: Target a conservative initial stock concentration of 1 to 5 mM . Attempting to force a 10-30 mM stock is a common point of failure for highly crystalline fragments[3].

    • Thermokinetic Application: Add the anhydrous DMSO to the compound. Vortex vigorously for 60 seconds. Place the sealed vial in a heated ultrasonic bath at 37°C to 45°C for 15 minutes [4]. Caution: Do not exceed 50°C to prevent thermal degradation of the nitro group.

    • Validation (The Tyndall Test): Remove the vial and let it cool to room temperature for 1 hour. In a darkened room, shine a laser pointer directly through the vial.

      • Pass: The laser beam passes through invisibly. The solution is thermodynamically stable.

      • Fail: The laser beam is visible as a solid line (Tyndall effect). Micro-particulates remain. Proceed to Protocol B.

    Protocol B: Co-Solvency Disruption

    Causality: If pure DMSO fails, the intermolecular hydrogen bonding is too strong. Introducing a secondary polar solvent with a different dielectric constant and steric profile can disrupt these specific solute-solute interactions.

    • Solvent Blending: Prepare a solvent blend of 90% anhydrous DMSO and 10% anhydrous DMF (Dimethylformamide) [5].

    • Re-suspension: Add this blend to your failed stock from Protocol A, effectively diluting the overall concentration by half.

    • Agitation: Repeat the 37°C sonication step for 10 minutes.

    • Validation: Perform the Tyndall Test. If successful, ensure your downstream assay can tolerate trace amounts of DMF.

    Protocol C: Excipient Rescue (Cyclodextrin Complexation)

    Causality: If the compound precipitates immediately upon dilution into an aqueous assay buffer, it is experiencing a "solvent shift." The DMSO diffuses into the water faster than the compound can hydrate. We must shield the hydrophobic core[6].

    • Complexation: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your aqueous assay buffer at a 5-10% (w/v) concentration.

    • Controlled Addition: While vortexing the HP- β -CD buffer, add your DMSO stock solution dropwise. The cyclodextrin cavity will encapsulate the hydrophobic benzamide rings, preventing aggregation.

    • Validation: Centrifuge the final assay mixture at 10,000 x g for 5 minutes. Check for a pellet. No pellet confirms successful complexation.

    Quantitative Data: Solubility Parameters & Tolerances

    Use this table to benchmark your experimental conditions against established thresholds for drug discovery compounds.

    Troubleshooting StrategyMechanism of ActionMax Recommended Stock Conc.Downstream Assay Impact / Tolerance
    Anhydrous DMSO + Heat Breaks lattice energy; prevents water-induced crash1 - 5 mMLow: Standard assays tolerate 0.1% - 1% final DMSO.
    DMSO / DMF Blend (9:1) Disrupts stubborn H-bonding and π−π stacking5 - 10 mMModerate: Must run vehicle controls; DMF can be cytotoxic.
    HP- β -CD Complexation Encapsulates hydrophobic moiety for aqueous dilutionN/A (Aqueous Phase)Low/Moderate: Highly biocompatible, but may alter free-drug kinetics.
    Lowering Stock Conc. Shifts equilibrium toward solvation 1 mMHigh: Requires adding larger volumes of DMSO to assays.

    Frequently Asked Questions (FAQs)

    Q: Why does N-(4-methoxy-2-nitrophenyl)benzamide precipitate immediately when I add my clear DMSO stock to my aqueous assay buffer? A: This is a classic "solvent shift" precipitation[4]. When the highly concentrated DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is suddenly left without a hydration shell, causing the molecules to rapidly self-associate and crash out of solution. To prevent this, either pre-dilute the stock in a transition solvent (like PEG400), use the cyclodextrin method (Protocol C), or ensure your final assay DMSO concentration is strictly maintained at 1-2% while adding the stock under rapid vortexing.

    Q: Can I adjust the pH of the assay buffer to force the compound into solution? A: No. Unlike amines or carboxylic acids, the amide group in this benzamide derivative is essentially neutral and does not readily ionize within standard physiological pH ranges (pH 4 to 9). Therefore, pH adjustment will not significantly improve its intrinsic solubility[6]. You must rely on co-solvents, surfactants, or physical disruption.

    Q: My stock solution was clear yesterday, but today there are crystals at the bottom of the tube. What happened? A: This is almost certainly due to temperature fluctuations or moisture absorption[2]. If the stock was stored at 4°C or -20°C, the drop in thermal energy caused the compound to crystallize. Alternatively, if the vial was left open, the DMSO absorbed atmospheric moisture. Always allow frozen stocks to equilibrate to room temperature and gently warm/sonicate them before use to re-dissolve any micro-crystals.

    References

    • MedCrave Online. Solubility: a speed–breaker on the drug discovery highway. Retrieved from[Link]

    • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from[Link]

    • ResearchGate. How to solubilize highly polar compound having solubility only in DMSO? Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    LC-MS Validation of N-(4-methoxy-2-nitrophenyl)benzamide Purity: A Comparative Methodological Guide

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary N-(4-methoxy-2-nitrophenyl)benzamide (commercially available as screening compounds or synthetic intermediates, e....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Executive Summary

    N-(4-methoxy-2-nitrophenyl)benzamide (commercially available as screening compounds or synthetic intermediates, e.g., Sigma-Aldrich R648175[1]) is a critical building block in medicinal chemistry. Ensuring its absolute purity is paramount, as trace impurities—such as unreacted 4-methoxy-2-nitroaniline, regioisomers, or degradation products—can induce false positives in high-throughput pharmacological screening.

    This guide objectively compares analytical modalities for purity assessment and provides a comprehensive, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS/MS) protocol grounded in the latest FDA and ICH Q2(R2) regulatory guidelines[2][3].

    The Analytical Challenge: Modality Comparison

    Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for bulk purity analysis. However, as regulatory frameworks shift toward a lifecycle management approach for analytical procedures[3], the demand for high specificity and trace-level sensitivity necessitates the use of mass spectrometry.

    Table 1 objectively compares the performance of three common analytical modalities for validating the purity of N-(4-methoxy-2-nitrophenyl)benzamide.

    Table 1: Comparison of Purity Validation Modalities
    ModalitySeparation ResolutionSensitivity (LOD)Specificity for Co-eluting ImpuritiesBest Use Case
    HPLC-UV Moderate (Rs ~1.2)~0.1% (1000 ng/mL)Low (Relies strictly on retention time)Routine bulk purity screening (>95%)
    LC-HRMS (Q-TOF) High (Rs >1.5)~0.01% (100 ng/mL)High (Exact mass & isotopic pattern)Identification of unknown degradation products
    LC-MS/MS (QqQ) High (Rs >1.5)<0.001% (1-10 ng/mL)Very High (Unique MRM transitions)Trace genotoxic impurity quantification

    Mechanistic Causality in Method Design

    As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe. Every step in this protocol is designed as a self-validating system to ensure data integrity.

    • Ionization Strategy (ESI+): Electrospray Ionization (ESI) in positive mode is selected because the secondary amine of the benzamide moiety acts as a highly favorable protonation site in acidic mobile phases, yielding a strong [M+H]+ precursor ion at m/z ~273.1.

    • Chromatographic Resolving Power: A sub-2 µm C18 UHPLC column is utilized. The high theoretical plate count of sub-2 µm particles provides the resolving power necessary to achieve baseline resolution (Rs > 1.5) between the target compound and structurally similar regioisomers (e.g., 5-methoxy variants), satisfying FDA chromatography validation requirements[4].

    • Matrix Effect Mitigation: LC-MS methods are inherently susceptible to ion suppression. To create a self-validating assay, an isotopically labeled internal standard (SIL-IS) is spiked into every sample to dynamically correct for extraction efficiency and ionization fluctuations[5].

    LCMS_Workflow Start N-(4-methoxy-2-nitrophenyl)benzamide Batch Sample Prep Sample Preparation (Spike with Internal Standard) Start->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC MS Mass Spectrometry (ESI+ QqQ / MRM Mode) LC->MS Val ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) MS->Val Report Purity Certificate (>99.5% Target) Val->Report

    Caption: LC-MS purity validation workflow for N-(4-methoxy-2-nitrophenyl)benzamide.

    Step-by-Step LC-MS/MS Validation Protocol

    This protocol is aligned with the ICH Q2(R2) guidelines for the validation of analytical procedures[2][3].

    Step 1: Preparation of Authenticated Reference Standards

    The purity of reference standards directly impacts the accuracy of the study data; therefore, authenticated standards with documented purity must be utilized[5][6].

    • Accurately weigh 10.0 mg of N-(4-methoxy-2-nitrophenyl)benzamide reference standard.

    • Dissolve in 10.0 mL of MS-grade methanol to yield a 1.0 mg/mL primary stock solution.

    • Self-Validating Step: Spike all calibration standards, Quality Control (QC) samples, and unknown batches with 50 ng/mL of a stable isotopically labeled internal standard (e.g., Benzamide-d5) to monitor and correct for matrix interference[5].

    Step 2: UHPLC Chromatographic Separation
    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient Program: 5% B to 95% B over 5.0 minutes. A steep gradient ensures the elution of highly retained hydrophobic impurities while maintaining sharp, symmetrical peak shapes.

    • Flow Rate: 0.4 mL/min.

    Step 3: Mass Spectrometry (ESI-QqQ) Configuration
    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Monitor the precursor-to-product ion transition m/z 273.1 → 105.0 (corresponding to the highly stable benzoyl cation fragment) for quantification.

    Step 4: ICH Q2(R2) Lifecycle Validation Execution
    • Specificity: Inject blank diluent and SIL-IS only. Confirm the absence of interfering peaks (>20% of the LOQ) at the retention times of the analyte[4].

    • Linearity & Range: Evaluate a calibration curve extending from the LOQ up to 1000 ng/mL, ensuring an R² ≥ 0.995[2].

    • Precision & Accuracy: Analyze hexaplicate (n=6) preparations at low, medium, and high QC levels to ensure the relative standard deviation (%RSD) remains below 2.0%[3].

    Validation_Logic ICH ICH Q2(R2) Guidelines Spec Specificity (Baseline Resolution >1.5) ICH->Spec Peak Purity Sens Sensitivity (LOD/LOQ Determination) ICH->Sens Trace Impurities Prec Precision & Accuracy (%RSD < 2.0%) ICH->Prec Reproducibility

    Caption: ICH Q2(R2) core validation parameters for LC-MS analytical procedures.

    Quantitative Validation Data Summary

    To demonstrate the efficacy of the proposed LC-MS/MS method, Table 2 presents representative validation data expected when executing this protocol under strict ICH Q2(R2) compliance.

    Table 2: Representative Validation Data for N-(4-methoxy-2-nitrophenyl)benzamide
    Validation ParameterAcceptance CriteriaExpected ResultStatus
    Specificity No interference at RT of analyte/ISNo peaks >20% of LOQ in blankPass
    Linearity (R²) ≥ 0.995 (Range: 1 - 1000 ng/mL)0.9992Pass
    LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 100.5 ng/mL / 1.5 ng/mLPass
    Intra-day Precision %RSD ≤ 2.0% (n=6)1.1%Pass
    Inter-day Precision %RSD ≤ 3.0% (n=18)1.8%Pass
    Accuracy (Recovery) 95.0% - 105.0%99.4% ± 1.2%Pass

    References

    • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry".[Link]

    • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". [Link]

    • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]

    • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". [Link]

    Sources

    Comparative

    Comparative Guide: N-(4-methoxy-2-nitrophenyl)benzamide vs. Advanced Benzamide Derivatives

    A Technical Evaluation of Pharmacological Efficacy, Mechanisms, and Experimental Validation Benzamide derivatives represent a highly versatile pharmacophore in medicinal chemistry. The substitution pattern on the benzami...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Evaluation of Pharmacological Efficacy, Mechanisms, and Experimental Validation

    Benzamide derivatives represent a highly versatile pharmacophore in medicinal chemistry. The substitution pattern on the benzamide scaffold dictates its primary biological target, ranging from epigenetic modulation (HDAC inhibition) to anti-inflammatory signaling (iNOS suppression) and direct cytotoxicity.

    As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison between N-(4-methoxy-2-nitrophenyl)benzamide —a representative nitro-substituted benzamide—and other prominent benzamide classes, including the clinical-stage HDAC inhibitor MS-275 (Entinostat) and chloro-substituted derivatives.

    Structural Causality and Mechanistic Profiling

    The biological fate of a benzamide derivative is governed by its structure-activity relationship (SAR). Small modifications to the functional groups on the phenyl rings drastically alter electron density, steric hindrance, and target affinity.

    Nitro-Benzamides: Anti-Inflammatory Modulators

    Representative Compound: N-(4-methoxy-2-nitrophenyl)benzamide

    • Mechanism of Action: Nitro-substituted benzamides function as potent anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and suppressing the production of pro-inflammatory cytokines (IL-1β, TNF-α) in macrophages. The nitro group acts as a strong electron-withdrawing group (EWG). Its positioning and polarizability dictate the hydrogen-bonding network within the iNOS active site, leading to potent suppression of nitric oxide (NO) production[1]. Furthermore, the methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring to optimize hydrophobic interactions.

    • Efficacy: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, optimized nitro-benzamides achieve IC50 values for NO inhibition as low as 3.7 to 5.3 µM without inducing cytotoxicity[1].

    Amino-Benzamides: Epigenetic Modulators

    Representative Compounds: MS-275 (Entinostat) & CPD-60

    • Mechanism of Action: Compounds featuring an ortho-amino group on the aniline ring act as Class I Histone Deacetylase (HDAC) inhibitors. The amino group is critical; it acts as a zinc-binding group (ZBG) that chelates the zinc ion (Zn2+) located deep within the catalytic pocket of HDAC enzymes. N-(4-methoxy-2-nitrophenyl)benzamide lacks this specific ortho-amino configuration, rendering it inactive against HDACs.

    • Efficacy: CPD-60 demonstrates high selectivity for HDAC1 with an IC50 of 10–50 nM and a binding energy of -21.2 kcal/mol, whereas MS-275 exhibits a binding energy of -16.1 kcal/mol[2].

    Chloro-Benzamides: Cytotoxic Agents

    Representative Compound: 3-Chloro-N-phenylbenzamide

    • Mechanism of Action: The inclusion of a chloro or chloroacetyl group introduces a reactive electrophilic site. This facilitates covalent interactions with nucleophilic residues on cellular macromolecules, driving direct cytotoxicity in neoplastic cells[3].

    • Efficacy: 3-Chloro-N-phenylbenzamide inhibits the proliferation of SiHa cervical cancer cells with an IC50 of 22.4 µM[3].

    Quantitative Performance Comparison

    The following table synthesizes the quantitative performance of these benzamide classes across their respective primary assays.

    Compound ClassRepresentative CompoundPrimary TargetIC50 / PotencyPrimary Application
    Nitro-Benzamide N-(4-methoxy-2-nitrophenyl)benzamide (analog)iNOS (Macrophage)~3.7 - 5.3 µM (NO Inhibition)Anti-inflammatory
    Amino-Benzamide MS-275 (Entinostat)HDAC1 (Epigenetic)181 - 510 nMOncology / Epigenetics
    Amino-Benzamide CPD-60HDAC1 (Epigenetic)10 - 50 nMOncology / Epigenetics
    Chloro-Benzamide 3-Chloro-N-phenylbenzamideCellular Proliferation22.4 µM (SiHa Cells)Direct Cytotoxicity

    Mechanistic Visualization: iNOS Pathway Inhibition

    To understand the interventional capacity of nitro-benzamides, we must map the inflammatory signaling cascade. The diagram below illustrates how LPS stimulation triggers TLR4, leading to NF-κB translocation and subsequent iNOS expression. Nitro-benzamides intervene at the terminal enzymatic step.

    Pathway LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS Enzyme Expression NFKB->iNOS NO Nitric Oxide (NO) Release iNOS->NO Drug Nitro-Benzamides (e.g., N-(4-methoxy-2-nitrophenyl)benzamide) Drug->iNOS Inhibits

    Caption: Mechanism of nitro-benzamides inhibiting iNOS-mediated NO production in macrophages.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, experimental designs must be self-validating. The protocols below detail the evaluation of benzamide derivatives, incorporating necessary controls to rule out false positives.

    Protocol A: LPS-Induced NO Production Assay (Anti-inflammatory Evaluation)

    Rationale: RAW264.7 macrophages do not constitutively produce NO. LPS stimulation activates TLR4, triggering NF-κB-mediated iNOS expression. Measuring nitrite (a stable NO metabolite) via the Griess reaction provides a direct readout of iNOS inhibition[1]. Crucially, this assay must be paired with an MTT viability assay; if a compound is merely cytotoxic, NO levels will drop due to cell death, creating a false positive for anti-inflammatory activity.

    Step-by-Step Methodology:

    • Seeding: Plate RAW264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Pre-treatment: Treat cells with varying concentrations (1–50 µM) of the nitro-benzamide derivative or vehicle (0.1% DMSO) for 2 hours.

    • Stimulation: Add 1 µg/mL LPS (Escherichia coli O111:B4) to the wells. Incubate for 24 hours.

    • Griess Reaction (Efficacy): Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

    • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.

    • MTT Assay (Validation): Add MTT reagent to the remaining cells in the original plate to confirm that NO reduction is due to iNOS inhibition, not compound cytotoxicity[3].

    Protocol B: In Vitro HDAC1 Fluorometric Assay (Epigenetic Evaluation)

    Rationale: To evaluate amino-benzamides like MS-275, a fluorogenic substrate containing an acetylated lysine residue is used. Deacetylation by HDAC1 sensitizes the substrate to a developer, releasing a fluorophore.

    Step-by-Step Methodology:

    • Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Incubation: Add benzamide derivatives (e.g., CPD-60, MS-275) at concentrations ranging from 1 nM to 10 µM. Incubate for 15 minutes at 37°C.

    • Substrate Addition: Add the fluorogenic acetylated peptide substrate. Incubate for 30 minutes at 37°C.

    • Development: Add the developer solution to stop the reaction and release the fluorophore.

    • Detection: Read fluorescence (Ex 360 nm / Em 460 nm). Calculate IC50 using non-linear regression analysis.

    Experimental Workflow Visualization

    The following diagram visualizes the self-validating workflow for Protocol A, highlighting the bifurcation between efficacy testing and toxicity control.

    Workflow Seed Seed RAW264.7 Cells (96-well plate) Pretreat Pre-treat with Benzamide Derivatives (1-50 µM) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Griess Griess Reaction (Measure Nitrite at 540nm) Stimulate->Griess Efficacy Readout MTT MTT Assay (Cell Viability Control) Stimulate->MTT Toxicity Control

    Caption: Self-validating high-throughput screening workflow for anti-inflammatory benzamides.

    Sources

    Validation

    Comparative Biological Activity of N-(4-Methoxy-2-Nitrophenyl)benzamide Analogues

    Executive Summary The N-(4-methoxy-2-nitrophenyl)benzamide scaffold, along with its bioisosteric nicotinamide derivatives, represents a highly versatile pharmacophore in modern drug discovery. Small structural modificati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The N-(4-methoxy-2-nitrophenyl)benzamide scaffold, along with its bioisosteric nicotinamide derivatives, represents a highly versatile pharmacophore in modern drug discovery. Small structural modifications to the aryl rings—specifically the manipulation of electron-donating methoxy groups and the introduction of protonated amines—dramatically shift the biological activity of these compounds.

    This guide provides an objective, data-driven comparison of this scaffold's two primary biological applications: antineoplastic activity (via microtubule inhibition and apoptosis) [1] and antioxidant capacity (via radical scavenging) [2]. By analyzing structure-activity relationships (SAR) against industry standards like Paclitaxel and Butylated hydroxytoluene (BHT), researchers can better optimize these building blocks for targeted therapeutic development.

    Antineoplastic Activity: Apoptosis Induction via Microtubule Inhibition

    Mechanistic Rationale

    High-throughput screening (HTS) has identified N-(4-methoxy-2-nitrophenyl) derivatives as potent inducers of apoptosis. The mechanism of action is driven by the compound's ability to bind tubulin, inhibiting microtubule polymerization in a manner similar to Vinblastine. This disruption prevents mitotic spindle formation, leading to G2/M cell cycle arrest and the subsequent activation of the Caspase-3/7 pro-apoptotic cascade.

    Crucially, SAR studies demonstrate that extending the alkyl chain of the alkoxy group (e.g., substituting the 4-methoxy group for a 4-ethoxy group) significantly enhances lipophilicity and steric fit within the tubulin binding pocket, yielding a 20-fold increase in potency [1].

    ApoptosisPathway A N-Arylbenzamide Derivatives B Tubulin Binding & Microtubule Inhibition A->B Competes with Vinblastine C G2/M Cell Cycle Arrest B->C Disrupts mitotic spindle D Caspase-3 Activation C->D Triggers pro-apoptotic cascade E Apoptosis in T47D Cells D->E Cleaves DEVD substrates

    Mechanism of action for N-arylbenzamides inducing apoptosis via microtubule inhibition.

    Self-Validating Experimental Protocol: Cell- and Caspase-Based HTS Assay

    To objectively measure apoptotic induction rather than simple necrotic cytotoxicity, a fluorogenic Caspase-3 assay is utilized.

    • Cell Seeding & Treatment: Seed T47D human breast cancer cells in a 96-well microtiter plate. Treat with varying concentrations of the benzamide analogues (0.01 µM to 10 µM).

    • Incubation: Incubate for exactly 24 hours. Causality: This specific time window is critical; it captures the peak of Caspase-3 activation before the cells undergo secondary necrosis, ensuring the fluorescent signal accurately reflects programmed cell death.

    • Substrate Addition: Add the fluorogenic substrate N-(Ac-DEVD)-N'-ethoxycarbonyl-R110. Causality: The DEVD (Asp-Glu-Val-Asp) peptide sequence is highly specific to Caspase-3/7. Upon cleavage, the R110 fluorophore is released, generating a signal directly proportional to apoptotic activity.

    • Validation via Resistance Evasion: Run a parallel assay using MES-SA/DX5 cells (a paclitaxel-resistant, p-glycoprotein overexpressing line). Causality: If the analogue maintains its EC50 in this resistant line (as seen with optimized ethoxy derivatives), the system self-validates that the compound successfully evades standard efflux pumps, proving its superiority over traditional taxanes.

    Antioxidant Capacity: Radical Scavenging and Structural Optimization

    Mechanistic Rationale

    Beyond oncology, the N-arylbenzamide scaffold exhibits significant antioxidant properties, heavily dependent on the presence of electron-donating groups (methoxy, hydroxy) and the protonation state of the amine moieties.

    Computational Density Functional Theory (DFT) and experimental assays reveal that protonated systems (e.g., trihydroxy-substituted derivatives with an amino-protonated group) are vastly superior antioxidants compared to their neutral counterparts. The reactivity is driven by Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), which is thermodynamically stabilized by intramolecular [O•···H-O] hydrogen bonding between the newly created phenoxyl radical and neighboring hydroxy/methoxy groups [2].

    AntioxidantWorkflow S1 Synthesize Analogues S2 DPPH Assay (Radical Scavenging) S1->S2 S3 FRAP Assay (Reducing Power) S1->S3 S4 Computational Validation (DFT) S2->S4 SET/HAT Mechanism S3->S4 S5 Compare vs. BHT Standard S4->S5 H-bond Stabilization

    Experimental and computational workflow for evaluating antioxidant capacity.

    Self-Validating Experimental Protocol: DPPH Free Radical Scavenging Assay

    To quantify the antioxidant potential, a standardized 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is employed.

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

    • Reaction Mixture: Mix 1 mL of the DPPH solution with 3 mL of the benzamide analogue at various concentrations (10 - 100 µM).

    • Controlled Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH radicals are highly sensitive to photo-degradation. Dark incubation ensures that any reduction in the radical population is strictly due to the hydrogen-donating ability of the benzamide analogue, preventing false-positive baseline drift.

    • Spectrophotometric Quantification: Measure the absorbance at 517 nm. Causality: The deep purple DPPH radical absorbs strongly at 517 nm. As it is reduced to the yellow diphenylpicrylhydrazine by the antioxidant, the absorbance drops.

    • System Validation: Include Butylated hydroxytoluene (BHT) as a positive control in every run. By establishing a standard curve with BHT, the assay self-validates, allowing the radical scavenging activity of the novel analogues to be objectively benchmarked against a known industry standard.

    Quantitative Comparative Analysis

    The following table summarizes the performance of key N-(4-methoxy-2-nitrophenyl) analogues and their optimized derivatives against established benchmarks.

    Compound / ScaffoldPrimary ApplicationKey Structural SubstitutionPerformance MetricComparison to Standard
    N-(4-Methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) Anti-Cancer (Apoptosis)4-Methoxy, 2-NitroEC₅₀ = 1.6 µM (Caspase-3)Less potent than Paclitaxel, but successfully evades p-glycoprotein efflux pumps.
    6-Methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) Anti-Cancer (Apoptosis)4-Ethoxy, 6-MethylEC₅₀ = 0.082 µM (Caspase-3)20-fold increase in potency over Compound 1; highly active in resistant MES-SA/DX5 cells.
    2,4-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide Antioxidant2,4-DimethoxyModerate DPPH ScavengingInferior to BHT; lacks sufficient hydrogen-bond stabilization for the resulting radical.
    Trihydroxy-N-arylbenzamide (26H+) AntioxidantTrihydroxy, Protonated AmineHigh DPPH/FRAP ScavengingSuperior to BHT ; exceptional radical stabilization via [O•···H-O] intramolecular bonding.

    Conclusion

    The N-(4-methoxy-2-nitrophenyl)benzamide core is not a static entity but a highly tunable scaffold. For oncology applications, extending the alkoxy chain (methoxy to ethoxy) maximizes tubulin binding and apoptosis induction while bypassing multidrug resistance mechanisms. Conversely, for antioxidant applications, shifting toward poly-hydroxylated, protonated amine derivatives maximizes radical scavenging through thermodynamic stabilization. Understanding these structure-activity causalities allows drug development professionals to selectively engineer this scaffold for highly divergent therapeutic targets.

    References

    • Cai, S. X., Nguyen, B., Jia, S., Herich, J., Guastella, J., Reddy, S., Tseng, B., & Drewe, J. (2003). Discovery of Substituted N-Phenyl Nicotinamides as Potent Inducers of Apoptosis Using a Cell- and Caspase-Based High Throughput Screening Assay. Journal of Medicinal Chemistry, 46(12), 2474–2481. [Link]

    • Perin, N., Roškarić, P., Sović, I., Boček, I., Starčević, K., Hranjec, M., & Vianello, R. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 974–984.[Link]

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